3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid

Catalog No.
S1485295
CAS No.
101585-37-9
M.F
C17H19NO4S
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic a...

CAS Number

101585-37-9

Product Name

3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid

IUPAC Name

3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propanoic acid

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C17H19NO4S/c1-13-3-7-15(8-4-13)18(12-11-17(19)20)23(21,22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20)

InChI Key

CTLWAQRJLXJDLC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C

3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid is a complex organic compound characterized by its unique molecular structure, which includes a toluene-4-sulfonyl group attached to a p-tolyl amino group and a propionic acid moiety. Its molecular formula is C17H19NO4SC_{17}H_{19}NO_{4}S with a molecular weight of approximately 332.39 g/mol. This compound is recognized for its potential applications in biochemical research and drug development due to its distinctive functional groups that contribute to its reactivity and biological interactions .

The chemical reactivity of 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid can be attributed to the presence of both the amine and carboxylic acid functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, allowing for modifications that could enhance biological activity.
  • Esterification: The carboxylic acid group can participate in esterification reactions, forming esters with alcohols.
  • Amidation: The compound can also react with amines to form amides, which may alter its pharmacological properties.

The synthesis of 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid typically involves multi-step organic reactions. A general synthetic pathway may include:

  • Formation of the Sulfonamide: Reaction of p-toluidine with toluene-4-sulfonyl chloride to form the sulfonamide derivative.
  • Coupling Reaction: The sulfonamide is then reacted with an appropriate propionic acid derivative under suitable conditions (e.g., acidic or basic) to yield the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography .

3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid finds applications primarily in research settings, particularly in:

  • Drug Development: Its unique structure makes it a candidate for exploring new therapeutic agents.
  • Biochemical Assays: It can be utilized in various assays aimed at understanding enzyme interactions or receptor binding .

Several compounds share structural similarities with 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid. Below are notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-2-methylpropionic acidC5H13NO2C_{5}H_{13}NO_{2}Simpler structure; lacks sulfonamide functionality
BenzylsulfonamideC7H9NO2SC_{7}H_{9}NO_{2}SContains only sulfonamide functionality; no propionic acid
3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acidC18H21NO4SC_{18}H_{21}NO_{4}SIncludes a benzyl group; additional methyl group

Uniqueness: The distinct combination of the toluene-4-sulfonyl moiety and p-tolyl amino group in 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid contributes to its unique reactivity and potential biological activity compared to other similar compounds. This uniqueness may lead to specific interactions with biological targets that are not observed in structurally simpler analogs .

Sulfonation and Amine Coupling Mechanisms

Sulfonyl Chloride Reactivity

The sulfonation step employs p-toluenesulfonyl chloride (TsCl, CAS 98-59-9), a widely used sulfonating agent. TsCl reacts with p-toluidine in a nucleophilic substitution mechanism, where the amine attacks the electrophilic sulfur center, displacing chloride (Fig. 1A). The reaction proceeds under mild conditions (0–25°C) with a 1:1 molar ratio of TsCl to amine. Key factors influencing reactivity include:

  • Electrophilicity of TsCl: Enhanced by the electron-withdrawing sulfonyl group.
  • Steric effects: Bulky substituents on the amine reduce reaction rates.

Table 1: Reaction Conditions for Sulfonamide Formation

ParameterOptimal ValueImpact on YieldReference
Temperature0–25°CMaximizes kinetic control
BaseTriethylamine (TEA)Neutralizes HCl, prevents side reactions
SolventDichloromethane (DCM)Enhances solubility of intermediates

Base Selection and Solvent Optimization

Bases such as TEA or pyridine are critical for absorbing HCl, shifting equilibrium toward product formation. Solvent polarity significantly affects reaction efficiency:

  • Polar aprotic solvents (e.g., DCM, THF): Improve TsCl solubility and stabilize intermediates.
  • Catalytic DMAP: Accelerates sulfonation by activating TsCl via transient coordination.

Propionic Acid Functionalization Strategies

Alkylation vs. Michael Addition Pathways

The propionic acid moiety is introduced via alkylation of the sulfonamide intermediate. Two predominant routes are employed:

  • Alkylation with 3-chloropropionic acid: Direct nucleophilic substitution using K₂CO₃ as a base in DMF (70–80°C).
  • Michael addition: Enolate formation from malonic ester followed by conjugate addition to α,β-unsaturated esters.

Table 2: Comparison of Functionalization Methods

MethodYield (%)Purity (%)Key Challenge
Alkylation65–75>95Competing elimination
Michael addition80–90>98Stereochemical control

Catalytic Systems for Steric Challenges

Steric hindrance at the p-tolyl group necessitates tailored catalysts:

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide): Improve interfacial reactivity in biphasic systems.
  • Metal catalysts (e.g., Cu(I)): Facilitate C–N bond formation in hindered environments.

Intermediate Characterization Protocols

FT-IR and NMR Validation

FT-IR Analysis:

  • Sulfonamide S=O asymmetric stretch: 1320–1310 cm⁻¹.
  • Propionic acid C=O stretch: 1700–1680 cm⁻¹.

NMR Spectroscopy:

  • ¹H NMR:
    • Aromatic protons (δ 7.2–7.8 ppm, p-tolyl groups).
    • Propionic acid CH₂ (δ 2.3–2.6 ppm).
  • ¹³C NMR:
    • Sulfonamide sulfur (δ 44–46 ppm).

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity. Critical parameters include:

  • Retention time: 8.2–8.5 min.
  • Detection: UV at 254 nm.

Enzyme Inhibition Mechanisms

Carbonic Anhydrase Targeting

The sulfonamide group in 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid enables potent inhibition of carbonic anhydrase (CA) isoforms, particularly CA II and CA IX, through coordination to the zinc ion in the enzyme’s active site . This mechanism mirrors classical sulfonamide inhibitors, where the deprotonated sulfonamide nitrogen forms a tetrahedral coordination complex with Zn²⁺, displacing the hydroxyl group critical for catalytic activity [3]. The compound’s dual aromatic systems (p-tolyl and toluene-4-sulfonyl) enhance hydrophobic interactions with residues in the CA active site, such as Phe-131 and Val-121, improving binding affinity compared to simpler sulfonamides .

Table 1: Comparative Inhibition Constants (Kᵢ) for Carbonic Anhydrase Isoforms

CompoundCA II Kᵢ (nM)CA IX Kᵢ (nM)Selectivity Ratio (CA II/IX)
Acetazolamide12250.48
3-[(Toluene-4-sulfonyl)...8.5150.57
Methazolamide10300.33

The compound’s propionic acid tail introduces additional polar interactions with Thr-199 and Gln-92, as evidenced by molecular docking studies . This structural feature distinguishes it from conventional CA inhibitors, potentially reducing off-target effects in renal or ocular tissues [3].

Sulfonamide-Binding Domain Interactions

Beyond CA inhibition, the compound interacts with sulfonamide-binding domains in other therapeutic targets, including endothelin-converting enzyme (ECE) and histone deacetylases (HDACs) . The toluene-4-sulfonyl group induces conformational strain in these proteins, disrupting substrate access to catalytic pockets. For example, in ECE, the sulfonamide moiety forms a hydrogen bond network with Arg-145 and Tyr-156, while the p-tolyl group occupies a hydrophobic subpocket typically reserved for peptide substrates .

The rigidity of the sulfonamide linkage minimizes entropic penalties upon binding, as demonstrated by isothermal titration calorimetry (ITC) studies showing ΔG values of −9.2 kcal/mol for CA II binding . This contrasts with flexible analogs, which exhibit reduced affinity due to unfavorable conformational entropy losses [3].

Case Studies in Drug Design

Beta-Alanine Derivatives

Structural analogs of 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid incorporating beta-alanine motifs demonstrate enhanced metabolic stability. For instance, replacing the propionic acid with a beta-alanine residue increases resistance to hepatic carboxylase degradation while maintaining CA inhibitory activity [2]. This modification leverages the compound’s inherent sulfonamide-pharmacophore relationship, as seen in derivatives like Nα-Tosyl-L-α,β-diaminopropionic acid, which show improved blood-brain barrier permeability in preclinical models [2].

Table 2: Pharmacokinetic Parameters of Beta-Alanine Derivatives

DerivativeHalf-Life (h)Cₘₐₓ (µg/mL)AUC₀–₂₄ (µg·h/mL)
Parent Compound2.112.345.6
Beta-Alanine Analog4.818.992.4
N-Methylated Analog3.515.767.3

Peptide Synthesis Incorporation

The compound serves as a versatile building block in peptide synthesis, particularly for designing enzyme-activated prodrugs. Its sulfonamide group undergoes regioselective acylation at the N⁴ position when coupled with N-protected amino acids, enabling modular construction of peptide conjugates [3]. For example, conjugation to dipeptides like Gly-Phe via solid-phase synthesis yields prodrugs that release the parent compound through pH-dependent cyclization, as demonstrated in simulated intestinal fluid studies [3].

This approach capitalizes on the sulfonamide’s electron-withdrawing properties, which stabilize the transition state during peptide bond formation. Density Functional Theory (DFT) calculations confirm that acylation at N⁴ is energetically favored by 6.3 kcal/mol over N¹, ensuring high regioselectivity in synthetic workflows [3].

Structure-Activity Relationship (SAR) Analysis

Electronic and Steric Effects

The toluene-4-sulfonyl group’s electron-withdrawing nature increases the sulfonamide’s acidity (pKₐ ≈ 8.1), enhancing zinc coordination in CA isoforms . Substituting the p-tolyl group with electron-donating groups (e.g., -OCH₃) reduces inhibitory potency by 40%, as measured by surface plasmon resonance (SPR) . Conversely, bulkier substituents at the para position (e.g., -CF₃) improve selectivity for tumor-associated CA IX over off-target CA II, with a 3.2-fold increase in isoform specificity .

Steric effects dominate interactions with HDACs, where the compound’s sulfonamide-to-aryl distance (4.2 Å) optimally aligns with the catalytic channel’s geometry. Molecular dynamics simulations reveal that shortening this distance by 1.0 Å decreases HDAC8 inhibition by 70%, underscoring the importance of spatial matching .

Hydrogen Bonding Optimization

Strategic placement of hydrogen bond donors/acceptors maximizes target engagement. The propionic acid’s carboxylate forms a salt bridge with Arg-167 in CA II, contributing −2.8 kcal/mol to binding energy . Methylation of the carboxylic acid abolishes this interaction, reducing potency by two orders of magnitude . Similarly, introducing a para-hydroxyl group on the p-tolyl ring creates an additional hydrogen bond with His-94 in CA IX, improving inhibitory activity by 35% .

Table 3: Hydrogen Bond Contributions to Binding Affinity

ModificationΔΔG (kcal/mol)% Activity Retention
Parent Compound0.0100
Carboxylic Acid Methylation+2.118
p-Hydroxyl Addition−1.4135
N-Methylsulfonamide+0.963

XLogP3

2.9

Wikipedia

N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine

Dates

Last modified: 08-15-2023

Explore Compound Types